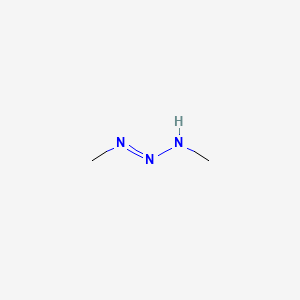
1,3-Dimethyltriazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyltriazene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (N=N-N) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyltriazene can be synthesized through the reaction of dimethylamine with nitrous acid. The process involves the formation of a diazonium salt intermediate, which then reacts with dimethylamine to yield this compound. The reaction is typically carried out under cold conditions to prevent the decomposition of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
1,3-Dimethyltriazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: It is studied for its potential mutagenic and carcinogenic properties, making it a useful tool in genetic research.
Medicine: It has been investigated for its antitumor activity and potential use in chemotherapy
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 1,3-Dimethyltriazene involves its conversion into reactive intermediates. These intermediates can alkylate nucleic acids, leading to mutations and cell death. The compound’s antitumor activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3,3-dimethyltriazene
- 1-p-Methylphenyl-3,3-dimethyltriazene
- 1-p-Nitrophenyl-3,3-dimethyltriazene
- 1-Phenyl-3,3-diethyltriazene
- 1-Phenyl-3,3-di-n-propyltriazene
- 1-Phenyl-3,3-diisopropyltriazene
Uniqueness
1,3-Dimethyltriazene is unique due to its simple structure and high reactivity. Unlike its phenyl-substituted counterparts, it lacks an aromatic ring, making it more susceptible to certain chemical reactions. Its ability to form stable azo compounds also sets it apart from other triazenes .
Properties
CAS No. |
3585-32-8 |
|---|---|
Molecular Formula |
C2H7N3 |
Molecular Weight |
73.10 g/mol |
IUPAC Name |
N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4) |
InChI Key |
SQUIUDMGPAPFHS-UHFFFAOYSA-N |
Canonical SMILES |
CNN=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


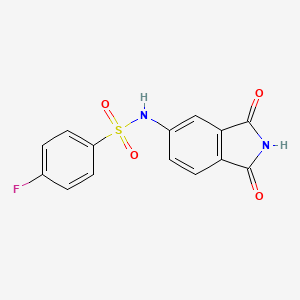

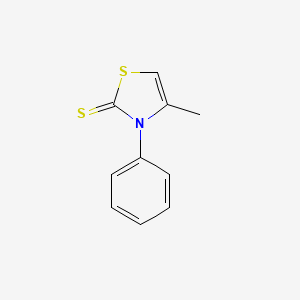
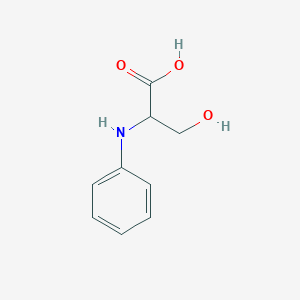

amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

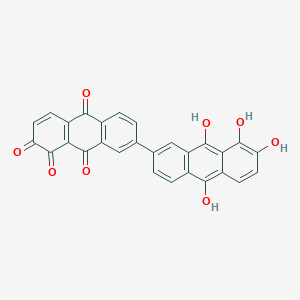
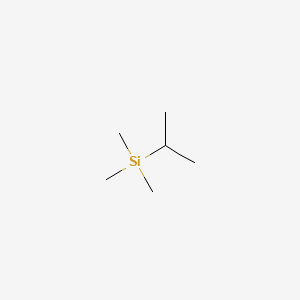

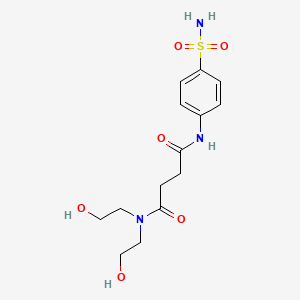
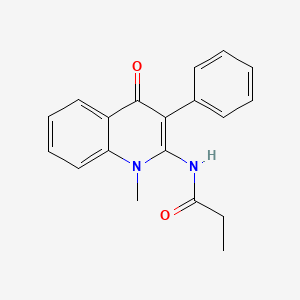
![Ethyl 1-amino-5-(2-methylpropyl)-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylate](/img/structure/B14160090.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
